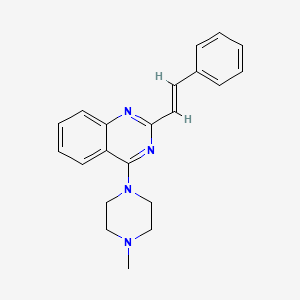
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, also known as MPPQ, is a quinazoline derivative that has been extensively studied for its potential use in various scientific research applications. MPPQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, inflammation, and pain perception.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is in the field of neuroscience, where it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as chronic pain conditions.
Mecanismo De Acción
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. By blocking the activity of the α7 receptor, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline can modulate a wide range of physiological processes, including inflammation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. In animal models, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to improve cognitive function and memory, reduce inflammation and pain perception, and improve overall health and wellbeing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its selectivity for the α7 receptor, which allows for precise modulation of physiological processes without affecting other receptors or pathways. However, one limitation of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological and inflammatory disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the safety and toxicity profile of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, as well as its potential interactions with other drugs and medications.
Métodos De Síntesis
The synthesis of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline involves the condensation of 4-methylpiperazine and 2-phenylacetaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. The reaction yields 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline as a white solid with a melting point of 205-207°C.
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-24-13-15-25(16-14-24)21-18-9-5-6-10-19(18)22-20(23-21)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQDPUMJVETEK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)
![(2-chloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909321.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)
